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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B1260786

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory kinetics of BRL-42715, a
potent penem B-lactamase inhibitor. The document outlines its mechanism of action,
summarizes key kinetic parameters against various -lactamases, details the experimental
protocols used for its characterization, and provides visual representations of its inhibitory
pathway and experimental workflows.

Introduction to BRL-42715

BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful
inhibitor of a wide array of bacterial 3-lactamases.[1][2][3] These enzymes are a primary cause
of bacterial resistance to B-lactam antibiotics.[4] BRL-42715 demonstrates potent inhibition
against plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated
enzymes from a variety of bacterial species including Enterobacter, Citrobacter, and
Staphylococcus aureus.[1] Its efficacy is highlighted by its ability to significantly enhance the
antibacterial activity of B-lactamase-susceptible antibiotics like amoxicillin at low
concentrations.[1][3]

Mechanism of Inhibition

BRL-42715 acts as an active-site-directed inactivator of serine 3-lactamases (Classes A, C,
and D).[4][5][6] The inhibitory process involves the acylation of the active site serine residue,
which is a common mechanism for [3-lactam-based inhibitors. However, a key feature of BRL-
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42715's action is the subsequent intramolecular rearrangement of the initial acyl-enzyme
complex. This rearrangement leads to the formation of a stable, cyclic f-aminoacrylate-enzyme
complex, specifically a dihydrothiazepine derivative.[4][7] This stable adduct effectively
prevents the deacylation step, leading to potent and often irreversible inhibition.

Electrospray mass spectrometry has confirmed that the inhibitor binds stoichiometrically to the
enzyme, with a mass increase corresponding to the molecular mass of BRL-42715, indicating
that no fragmentation of the penem occurs during the reaction.[8][9] In contrast to its potent
activity against serine B-lactamases, BRL-42715 is hydrolyzed by Class B metallo-[3-
lactamases, which utilize a zinc ion in their active site.[5][7][10]

-Lactamase Active Site
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Mechanism of BRL-42715 Inhibition

Quantitative Inhibitory Kinetics

The potency of BRL-42715 is reflected in its rapid inactivation of various [3-lactamases and its
low IC50 values.

Table 1: Second-Order Rate Constants of Inactivation
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Second-Order Rate

B-Lactamase Sourcel/Type Reference
Constant (uM—*-s~?)
0.17 - 6.4 (range for various
Staphylococcus aureus [8][9]
enzymes)
_ 0.17 - 6.4 (range for various
Bacillus cereus | [819]
enzymes)
0.17 - 6.4 (range for various
TEM [8]19]
enzymes)
) ] 0.17 - 6.4 (range for various
Klebsiella pneumoniae K1 [8][9]
enzymes)
0.17 - 6.4 (range for various
Enterobacter cloacae P99 [819]
enzymes)
Table 2: IC50 Values
B-Lactamase Sourcel/Type IC50 (pg/mL) Reference
Broad range of B-lactamases <0.01 [1]
Shigella flexneri UCSF-129 0.0049 [11]
Cephalosporinases <0.004 [12]

ble 3- Stability of Inhibited |

B-Lactamase SourcelType

Half-life for Regeneration

of Free Enzyme

Reference

Klebsiella pneumoniae K1

5 minutes

[8]1°]

Staphylococcal enzyme

> 2 days

[8](9]

Experimental Protocols

The characterization of BRL-42715's inhibitory kinetics involves a combination of enzymatic

assays, mass spectrometry, and structural biology techniques.
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Enzyme Kinetics Assays

Objective: To determine the rate of enzyme inactivation and the concentration of inhibitor
required for 50% inhibition (IC50).

Methodology:

o Enzyme Preparation: Purified B-lactamase is prepared at a known concentration (e.g., 10
nM).

e Substrate Preparation: A chromogenic 3-lactam substrate, such as nitrocefin, is prepared in
a suitable buffer (e.g., phosphate buffer, pH 7.0). Substrate concentrations are typically
varied around the Michaelis constant (Km) of the enzyme.

« Inhibitor Preparation: BRL-42715 is dissolved in a suitable solvent and diluted to various

concentrations.
e Assay Procedure:

o The enzyme is pre-incubated with different concentrations of BRL-42715 for a defined

period.
o The reaction is initiated by the addition of the substrate.

o The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring
the change in absorbance at a specific wavelength over time.

« Data Analysis: The initial rates of hydrolysis are plotted against the inhibitor concentration to
determine the IC50 value. Second-order rate constants are determined by analyzing the
time-dependent inactivation of the enzyme at various inhibitor concentrations.
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Experimental Workflow for BRL-42715 Characterization

Electrospray Mass Spectrometry (ESMS)

Objective: To determine the stoichiometry of inhibitor binding and to confirm the formation of a

covalent adduct.

Methodology:

o Sample Preparation: The B-lactamase is incubated with an equimolar or slight excess of
BRL-42715.
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e Mass Spectrometry Analysis: The reaction mixture is introduced into an electrospray mass
spectrometer.

o Data Acquisition: Mass spectra of the native enzyme and the enzyme-inhibitor complex are
acquired.

o Data Analysis: The mass of the native enzyme is compared to the mass of the inhibited
enzyme. A mass increase corresponding to the molecular weight of BRL-42715 confirms the
formation of a 1:1 covalent adduct.[8][9]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the BRL-42715-enzyme complex to
visualize the binding mode and the conformation of the inactivated enzyme.

Methodology:
o Crystallization: Crystals of the B-lactamase are grown.

e Soaking or Co-crystallization: The crystals are either soaked in a solution containing BRL-
42715 or the enzyme is co-crystallized in the presence of the inhibitor.

o Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

o Structure Determination and Refinement: The diffraction data are processed to determine the
electron density map, and the atomic model of the enzyme-inhibitor complex is built and
refined.

 Structural Analysis: The final structure reveals the specific interactions between BRL-42715
and the active site residues, confirming the formation of the dihydrothiazepine ring and its
orientation within the active site.[4]

Conclusion

BRL-42715 is a highly effective, mechanism-based inhibitor of a broad spectrum of serine 3-
lactamases. Its potent inhibitory activity stems from the rapid acylation of the active site serine
followed by an intramolecular rearrangement to form a highly stable dihydrothiazepine adduct.
The comprehensive characterization of its inhibitory kinetics through a combination of
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enzymatic assays, mass spectrometry, and X-ray crystallography provides a detailed
understanding of its mechanism of action, which is crucial for the development of novel
strategies to combat antibiotic resistance. The low IC50 values and the long half-life of the
inhibited complex underscore its potential as a component of combination therapies with 3-
lactam antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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